Carboxyatractyloside (CAT) is a toxic glycoside found primarily in plants of the genus Xanthium, commonly known as cockleburs []. This genus is notorious for its widespread distribution as an invasive species, particularly in Europe []. CAT is classified as a diterpenoid glycoside and plays a significant role in scientific research as a potent and specific inhibitor of the mitochondrial ADP/ATP carrier (AAC) [, , , , , , , , , , , , , , , , , ]. This protein, located in the inner mitochondrial membrane, is responsible for the exchange of ADP and ATP between the cytosol and the mitochondrial matrix, a crucial process for cellular energy production.
While natural extraction from Xanthium species is possible, the low yield and potential contamination with other glycosides make this method less favorable for research purposes []. Synthetic approaches for producing CAT are scarce in the literature. One study reports an improved method for radiolabeling carboxyatractyloside with tritium ([3H]) using [3H]KBH4 after chemically modifying the glucose disulfate moiety []. This method enhances the sensitivity for studying CAT interactions with its target.
Carboxyatractyloside consists of a diterpene core structure linked to a glucose disulfate moiety []. This unique structure is responsible for its high affinity and specificity for the ADP/ATP carrier. Detailed structural analyses of the CAT-AAC complex have been investigated using techniques such as electron spin resonance (ESR) with spin-labeled CAT analogs [, ]. These studies have revealed valuable insights into the binding site and conformational changes associated with CAT inhibition.
Research on CAT often involves its chemical modification for specific applications. For example, a spin-label, 2,2,5,5-tetramethyl-1-oxy-3-pyrroline-3-carboxylic acid, has been successfully attached to CAT to study its interaction with the ADP/ATP carrier using electron spin resonance techniques []. Additionally, the synthesis of a simplified derivative of bongkrekic acid (another AAC inhibitor) named KH-17 has provided insights into the structure-activity relationships of these inhibitors and their interaction with the ADP/ATP carrier [].
Carboxyatractyloside exerts its inhibitory effect by binding with high affinity to the ADP/ATP carrier on the cytosolic side of the mitochondrial inner membrane [, , ]. This binding locks the carrier in a conformation that prevents the binding and transport of ADP and ATP [, , ]. As a result, the crucial exchange of adenine nucleotides between the cytosol and mitochondria is blocked, leading to a halt in oxidative phosphorylation and ultimately, cell death [, ]. Notably, the binding of CAT to the carrier is highly specific and can be reversed by the addition of the competing ligand, bongkrekic acid, in the presence of ADP [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2